molecular formula C13H16O3 B1325308 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid CAS No. 898767-01-6

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

Cat. No. B1325308
CAS RN: 898767-01-6
M. Wt: 220.26 g/mol
InChI Key: COYIRJYVWHGOAE-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, also known as 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular formula of C10H14O3 and a molecular weight of 178.22 g/mol. 4-Methyl-3,5-dimethylphenyl-2-oxobutyrate is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Scientific Research Applications

Enzymatic Selectivity and Stereochemistry

Research by Sobolev et al. (2002) on derivatives of dimethylphenyl-substituted dihydropyridine esters, including those with structures related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, highlights the impact of methyl ester and acyl chain modifications on the enantioselectivity of enzymes like Candida rugosa lipase. This study is crucial in understanding the stereochemical aspects of these compounds in enzymatic reactions (Sobolev et al., 2002).

Transesterification Studies

Jackman, Petrei, and Smith (1991) investigated the transesterification rates of dimethylphenyl esters, including those structurally similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their findings in weakly polar, aprotic solvents contribute to our understanding of the chemical behavior of these compounds in different solvent environments (Jackman et al., 1991).

Asymmetric Synthesis of Amino Acids

Dygos et al. (1992) demonstrated a method for synthesizing unusual amino acids starting from dimethylphenol, which is relevant for compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. Their approach provides insights into the synthesis of structurally complex amino acids (Dygos et al., 1992).

Antimicrobial Activity

Gein et al. (2020) synthesized derivatives of 4-oxobut-2-enoates, which are structurally related to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, and evaluated their antimicrobial activity. This research adds to the understanding of the potential biomedical applications of these compounds (Gein et al., 2020).

Chiral Stationary Phases in Chromatography

Ilisz et al. (2009) explored the use of 3,5-dimethylphenyl-carbamoylated derivatives in chromatography. Their work on chiral stationary phases provides valuable insights for analytical methods involving compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Ilisz et al., 2009).

Synthesis and Cyclization Studies

Vaickelionienė, Mickevičius, and Mikulskiene (2005) researched the synthesis and cyclization of N-substituted β-alanines, including dimethylphenyl derivatives. Their findings contribute to the chemical synthesis domain, particularly in the context of compounds similar to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid (Vaickelionienė et al., 2005).

Photodynamic Therapy Research

Landen, Park, and Lightner (1983) conducted a study on the photo-oxygenation of compounds including dimethylpyrrolyl derivatives, providing insights into the photodynamic behavior of structurally related compounds like 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid. This research is significant in the field of photodynamic therapy (Landen et al., 1983).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) studied the synthesis and testing of compounds as allosteric modifiers of hemoglobin. This research is relevant to the potential medical applications of dimethylphenyl-substituted compounds in modifying hemoglobin's oxygen affinity (Randad et al., 1991).

Pharmaceutical Stability and Degradation

Kawaguchi-Murakami et al. (2009) investigated the oxidative degradation of pharmaceutical compounds, including dimethylphenyl-substituted pyrroles. This research is essential for understanding the stability and degradation pathways of related pharmaceuticals (Kawaguchi-Murakami et al., 2009).

properties

IUPAC Name

4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-4-9(2)6-11(5-8)12(14)7-10(3)13(15)16/h4-6,10H,7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYIRJYVWHGOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)CC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645373
Record name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid

CAS RN

898767-01-6
Record name 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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